molecular formula C27H18ClN B14700021 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline CAS No. 18978-82-0

1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline

Cat. No.: B14700021
CAS No.: 18978-82-0
M. Wt: 391.9 g/mol
InChI Key: YKADJCRIIPLKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline is an organic compound belonging to the class of quinoline derivatives This compound is characterized by the presence of a chlorophenyl group and a phenyl group attached to a benzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline typically involves the reaction of 4-chlorobenzaldehyde with 3-phenylbenzoquinoline under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to alterations in cellular processes. It may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological macromolecules is a key aspect of its mechanism of action.

Comparison with Similar Compounds

  • 2-[2-(4-Chlorophenyl)ethenyl]quinoline
  • 2-(4-Chlorophenyl)quinazolin-4(3H)-one
  • 2-(4-Bromophenyl)quinazolin-4(3H)-one

Comparison: 1-[2-(4-Chlorophenyl)ethenyl]-3-phenylbenzo[F]quinoline is unique due to its specific structural features, including the presence of both chlorophenyl and phenyl groups attached to a benzoquinoline core This structural arrangement imparts distinct chemical and biological properties to the compound, making it different from other similar compounds

Properties

CAS No.

18978-82-0

Molecular Formula

C27H18ClN

Molecular Weight

391.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)ethenyl]-3-phenylbenzo[f]quinoline

InChI

InChI=1S/C27H18ClN/c28-23-15-11-19(12-16-23)10-13-22-18-26(21-7-2-1-3-8-21)29-25-17-14-20-6-4-5-9-24(20)27(22)25/h1-18H

InChI Key

YKADJCRIIPLKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C4=CC=CC=C4C=C3)C(=C2)C=CC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.